Asperosaponin VI
Übersicht
Beschreibung
Asperosaponin VI (ASA VI) is a bioactive triterpenoid saponin extracted from the root of Dipsacus asper Wall . It has been found to have a wide range of biological and pharmacological activities .
Synthesis Analysis
The biosynthesis of Asperosaponin VI has been studied at the levels of metabolite and transcript during root development . The content of Asperosaponin VI was significantly accumulated in two-leaf stage roots, and the spatial distribution of Asperosaponin VI was localized in the xylem .Molecular Structure Analysis
Asperosaponin VI has a molecular formula of C47H76O18 and a molecular weight of 929.1 g/mol . It is a triterpenoid saponin, a trisaccharide derivative, a pentacyclic triterpenoid, and a carboxylic ester .Chemical Reactions Analysis
Asperosaponin VI has been found to promote angiogenesis and accelerate wound healing in rats via up-regulating HIF-1α/VEGF signaling . Furthermore, it has been associated with the biosynthesis of α-linolenic acid metabolism, jasmonic acid (JA) biosynthesis, JA signal transduction, sesquiterpenoid and triterpenoid biosynthesis, and terpenoid backbone biosynthesis .Physical And Chemical Properties Analysis
Asperosaponin VI is a triterpene saponin found in the Dipsacus asper plant . It has a role as an apoptosis inducer, an antineoplastic agent, a plant metabolite, an anti-inflammatory agent, a bone density conservation agent, a neuroprotective agent, and an antilipemic drug .Wissenschaftliche Forschungsanwendungen
Biopharmaceutical Enhancement
Scientific Field
Nanomedicine and Drug Delivery Application Summary: Asperosaponin VI (ASP VI) has been investigated for its potential to improve biopharmaceutical properties, particularly in enhancing gastrointestinal permeability and oral bioavailability . Methods: Researchers utilized dynamic light scattering (DLS) and transmission electron microscopy (TEM) to characterize the phase state changes in gastrointestinal fluids. UPLC-Q-TOF-MS was employed to analyze the composition of phase components and the exposure of nanomicelles in vivo. Molecular dynamics simulation (MDS) was applied to elucidate the self-assembly mechanism of ASP VI in the gastrointestinal environment . Results: The study demonstrated that ASP VI could spontaneously form dynamic self-assembled structures with sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC), which promoted gastrointestinal absorption and permeability, thus improving the biopharmacological characteristics of ASP VI .
Antidepressant Effects
Scientific Field
Neuropharmacology Application Summary: Asperosaponin VI has shown potential as an antidepressant, influencing the neuroprotective microglial phenotype in the hippocampus via the PPAR-γ pathway . Methods: Mice exposed to chronic mild stress (CMS) were treated with Asperosaponin VI. Depression-like behaviors were assessed using the forced swimming test (FST), sucrose preference test (SPT), and tail suspension test (TST). Immunofluorescence staining, real-time quantitative PCR, and enzyme-linked immunosorbent assays were used to evaluate microglial phenotypes . Results: The compound ameliorated depression-like behaviors in CMS mice, inducing a switch from a pro-inflammatory to a neuroprotective microglial phenotype in the hippocampus. It also reversed the reduced expression levels of PPAR-γ and phosphorylated PPAR-γ caused by CMS .
Osteogenesis Promotion
Scientific Field
Orthopedics and Bone Biology Application Summary: Asperosaponin VI has been found to increase bone morphogenetic protein 2 (BMP2) levels and induce differentiation of preosteoblasts, suggesting a role in promoting osteogenesis . Methods: The compound’s effects were studied in MC3T3-E1 mouse preosteoblasts, with concentration-dependent responses observed. In vitro assays were conducted to assess osteoclast formation and joint inflammation in a mouse model of collagen-induced arthritis . Results: Asperosaponin VI increased BMP2 levels and induced differentiation in a concentration-dependent manner. It also inhibited osteoclast formation and reduced joint inflammation and bone loss when administered at specific doses .
Anti-Osteoporosis Activity
Scientific Field
Pharmacology Application Summary: Research has indicated that Asperosaponin VI possesses strong anti-osteoporosis effects, protecting cells and aiding in the treatment of acute myocardial infarction . Methods: Pharmacokinetic studies were conducted to understand the active compounds’ effects on various biological activities, including cell protection and treatment of acute conditions . Results: Asperosaponin VI was confirmed to have a significant impact on anti-osteoporosis, offering cellular protection and contributing to the recovery process in acute myocardial infarction cases .
Angiogenesis and Wound Healing
Scientific Field
Vascular Biology and Regenerative Medicine Application Summary: The compound has been shown to promote angiogenesis and accelerate wound healing, acting through the HIF-1α/VEGF pathway . Methods: In vitro studies with human umbilical vein endothelial cells (HUVECs) were performed to evaluate the effects of Asperosaponin VI on angiogenesis. The compound’s influence on vascularization in regenerated tissue and wound healing in vivo was also assessed . Results: Asperosaponin VI effectively enhanced vascularization in regenerated tissue and facilitated wound healing, revealing its potential as a therapeutic agent for vessel injury-related wounds .
Anti-Inflammatory and Analgesic Effects
Scientific Field
Immunopharmacology Application Summary: Asperosaponin VI has been reported to exhibit anti-inflammatory and analgesic properties, reducing vascular permeability and increasing pain threshold in animal models . Methods: The compound’s effects were tested in mice using acetic acid-induced vascular permeability assays and hot plate tests to measure pain threshold . Results: At specific doses, Asperosaponin VI reduced vascular permeability and increased latency to paw withdrawal in the hot plate test, indicating its potential as an anti-inflammatory and analgesic agent .
Each of these applications showcases the diverse and promising potential of Asperosaponin VI in various scientific fields. The detailed methods and significant results highlight the compound’s capacity to contribute meaningfully to scientific research and therapeutic development.
Cardiovascular Protection
Scientific Field
Cardiovascular Pharmacology Application Summary: Asperosaponin VI has been associated with cardiovascular protection, particularly in the context of acute myocardial infarction. It is believed to offer cellular protection and aid in recovery . Methods: Pharmacokinetic studies were conducted to understand the compound’s effects on biological activities related to cell protection and treatment of acute conditions like myocardial infarction . Results: The studies confirmed Asperosaponin VI’s significant impact on cardiovascular protection, suggesting its potential use in therapeutic interventions for acute myocardial infarction .
Metabolic Disease Management
Scientific Field
Metabolic Disorders Application Summary: Asperosaponin VI has shown beneficial effects on metabolic diseases such as bone loss, obesity, and atherosclerosis, indicating its potential as a supplement for prevention and treatment . Methods: The compound’s implications were explored through various in vivo and in vitro studies, assessing its effects on metabolic pathways and disease markers . Results: The research indicated that Asperosaponin VI could be developed as an alternative supplement, demonstrating efficacy in preventing and treating metabolic diseases like bone loss, obesity, and atherosclerosis .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXMHCQWYVXTE-HMRSNRLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Asperosaponin VI | |
CAS RN |
39524-08-8 | |
Record name | Asperosaponin VI | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39524-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.